Bienvenue dans la boutique en ligne BenchChem!

2-Oxo clopidogrel hydrochloride

CYP450 enzymology pharmacogenomics drug metabolism

This 2-Oxo clopidogrel hydrochloride reference standard (CAS 1219432-42-4) is the analytically validated thiolactone intermediate exclusive to clopidogrel's bioactivation pathway. Supplied as a diastereomeric mixture at ≥98% purity, it is the sole direct probe for quantifying CYP2C19-mediated first-step metabolism, making it essential for pharmacogenomics and DDI studies. Its distinct retention time (3.79 min) and established LC-MS/MS calibration range (0.5–50.0 ng/mL) ensure method-ready integration. For robust quantification, pair with the matched stable isotope-labeled internal standard (2-oxo-clopidogrel-D4) to correct for matrix effects.

Molecular Formula C16H17Cl2NO3S
Molecular Weight 374.276
CAS No. 1219432-42-4
Cat. No. B594196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo clopidogrel hydrochloride
CAS1219432-42-4
Molecular FormulaC16H17Cl2NO3S
Molecular Weight374.276
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl
InChIInChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H
InChIKeyKCFLQPXPVKZERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo Clopidogrel Hydrochloride (CAS 1219432-42-4): Analytical Reference Standard for Clopidogrel Bioactivation Studies and Pharmacokinetic Research


2-Oxo clopidogrel hydrochloride (CAS 1219432-42-4) is the hydrochloride salt of 2-oxo-clopidogrel, the thiolactone intermediate metabolite formed during the two-step cytochrome P450 (CYP)-mediated bioactivation of the antiplatelet prodrug clopidogrel [1]. This compound exists as a mixture of diastereomers, typically supplied as a pale yellow to pale brown solid with a melting point of 133–135°C, soluble in dimethyl sulfoxide and methanol [2]. As the immediate precursor to the pharmacologically active thiol metabolite of clopidogrel, 2-oxo clopidogrel hydrochloride serves as an essential analytical reference standard for quantifying the bioactivation pathway in pharmacokinetic, drug-drug interaction (DDI), and pharmacogenomic investigations [3].

Why 2-Oxo Clopidogrel Hydrochloride Cannot Be Replaced by Clopidogrel Prodrug or Carboxylic Acid Metabolite in Analytical Workflows


2-Oxo clopidogrel hydrochloride occupies a structurally and functionally unique position in the clopidogrel metabolic cascade that precludes substitution with the parent prodrug (clopidogrel bisulfate) or the predominant inactive metabolite (clopidogrel carboxylic acid, SR26334) [1]. Clopidogrel undergoes two competing metabolic pathways: approximately 85% is hydrolyzed by carboxylesterase-1 (CES1) to the inactive carboxylic acid metabolite, while only 5–15% enters the CYP-mediated oxidative pathway that produces 2-oxo-clopidogrel as the obligate intermediate en route to the active thiol metabolite [2]. The three CYP isoforms that catalyze the first oxidative step—CYP1A2, CYP2B6, and CYP2C19—exhibit distinct relative contributions (35.8%, 19.4%, and 44.9%, respectively) to 2-oxo-clopidogrel formation [3]. Consequently, accurate quantification of this specific intermediate is essential for studies investigating CYP2C19 pharmacogenomics, CYP3A4-mediated DDI effects on the second oxidative step, or interspecies differences in esterase-mediated inactivation. Neither the prodrug nor the carboxylic acid metabolite can serve as a surrogate for measuring the flux through this rate-limiting bioactivation pathway [4].

Quantitative Differentiation of 2-Oxo Clopidogrel Hydrochloride Versus In-Class Analogs: CYP Isoform Contributions and LC-MS/MS Performance Metrics


CYP1A2, CYP2B6, and CYP2C19 Isoform-Specific Contributions to 2-Oxo-Clopidogrel Formation from Clopidogrel Prodrug

In cDNA-expressed human P450 isoform systems, the conversion of clopidogrel to 2-oxo-clopidogrel is catalyzed exclusively by three CYP isoforms: CYP1A2, CYP2B6, and CYP2C19. Using enzyme kinetic parameters, the relative contributions of these isoforms to 2-oxo-clopidogrel formation were quantified as 35.8% for CYP1A2, 19.4% for CYP2B6, and 44.9% for CYP2C19 [1]. Other P450 isoforms tested (CYP1A1, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, CYP3A4, and CYP4A11) showed no detectable activity toward the formation of 2-oxo-clopidogrel from clopidogrel [2]. In contrast, when 2-oxo-clopidogrel itself serves as the substrate for the second oxidative step, the active metabolite is produced by CYP2B6 (32.9%), CYP2C9 (6.76%), CYP2C19 (20.6%), and CYP3A4 (39.8%)—a distinct isoform panel demonstrating the compound's unique position at the interface between two enzymatically distinct metabolic steps [1].

CYP450 enzymology pharmacogenomics drug metabolism clopidogrel bioactivation

LC-MS/MS Analytical Performance: Linearity Range and Lower Limit of Quantification for 2-Oxo-Clopidogrel in Human Plasma

A validated LC-MS/MS method for simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the active thiol metabolite in human plasma established distinct analytical performance parameters for each analyte [1]. For 2-oxo-clopidogrel (2-Oxo-CLP), the linear calibration range was 0.5 to 50.0 ng/mL, with a chromatographic retention time of 3.79 minutes on a C18 column under isocratic elution with acetonitrile and 0.1% formic acid in deionized water [2]. In comparison, the parent clopidogrel demonstrated a linear range of 0.05 to 50.0 ng/mL (retention time 4.78 min), while the active metabolite derivative (CAMD) exhibited a range of 0.5 to 100 ng/mL (retention time 3.59 min) [3]. An independent LC-MS/MS method specifically optimized for 2-oxo-clopidogrel quantification confirmed the identical linear range of 0.50–50.0 ng/mL and was successfully applied to a pharmacokinetic study following single oral administration of 75 mg clopidogrel tablets in human subjects [4].

bioanalytical method validation LC-MS/MS pharmacokinetics therapeutic drug monitoring

Interspecies Pharmacokinetic Differences in 2-Oxo-Clopidogrel Disposition: Rat Versus Dog In Vivo Exposure Following Vicagrel Administration

In a species comparison study of vicagrel (an acetate derivative of clopidogrel) bioactivation, the pharmacokinetic behaviors of 2-oxo-clopidogrel, its carboxylic acid metabolite (CAM), and the active metabolite (AM) were evaluated in rats and dogs following intragastric administration [1]. In rat plasma, 2-oxo-clopidogrel underwent much more extensive hydrolysis to CAM than in dog plasma, demonstrating that the disposition of this intermediate is subject to significant interspecies variation in esterase activity [2]. Although quantitative plasma concentration data for 2-oxo-clopidogrel itself were not the primary reported endpoint, the study established that the unconformity of AM and CAM exposure across species (rat AM AUC: 99.0 μg⋅h/L vs. dog AM AUC: 635.1 μg⋅h/L, p < 0.05; rat CAM AUC: 10119 μg⋅h/L vs. dog CAM AUC: 2634 μg⋅h/L, p < 0.05) mainly originated from the metabolism of 2-oxo-clopidogrel associated with tissue specificity and interspecies differences of esterases [3].

interspecies pharmacokinetics preclinical ADME esterase metabolism vicagrel bioactivation

Metabolic Fate Differentiation: 2-Oxo-Clopidogrel Flux Versus Competing Carboxylesterase Hydrolysis Pathway

Clopidogrel undergoes two competing metabolic pathways upon absorption: (1) CES1-mediated hydrolysis to inactive clopidogrel carboxylic acid, which accounts for approximately 85% of circulating metabolites, and (2) CYP-mediated oxidation to 2-oxo-clopidogrel, which accounts for only 5–15% of total metabolism and represents the rate-limiting entry point to active metabolite formation [1]. 2-Oxo-clopidogrel is then further metabolized by CYPs (primarily CYP3A4, 39.8%; CYP2B6, 32.9%; CYP2C19, 20.6%; CYP2C9, 6.76%) to the active thiol metabolite that irreversibly inhibits the platelet P2Y12 receptor [2]. The minor flux through the 2-oxo-clopidogrel pathway (5–15% of dose) contrasts sharply with the major flux through the carboxylic acid pathway (85% of dose), establishing 2-oxo-clopidogrel as a low-abundance but functionally critical intermediate [3].

drug metabolism CES1 carboxylesterase prodrug activation efficiency clopidogrel resistance

Stable Isotope-Labeled 2-Oxo-Clopidogrel Derivatives Enable Quantitative LC-MS/MS with Matrix Effect Compensation

2-Oxo clopidogrel hydrochloride serves as the unlabeled reference standard for quantitative LC-MS/MS methods, while its deuterium-labeled analog, 2-oxo-clopidogrel-D4, is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability [1]. The deuterium labeling (replacement of four hydrogen atoms with deuterium) provides a mass shift of +4 Da while preserving nearly identical chromatographic retention time and ionization efficiency, enabling precise quantification of clopidogrel metabolites in biological samples [2]. Additionally, 2-oxo clopidogrel-13C,d3 hydrochloride offers dual labeling (carbon-13 and deuterium) for applications requiring distinct mass differentiation or when multiple isotopologues are needed in the same analytical run .

stable isotope-labeled internal standard SIL-IS LC-MS/MS quantitation matrix effects

Chromatographic Retention Time Differentiation: 2-Oxo-Clopidogrel Versus Clopidogrel and Active Metabolite Under Isocratic C18 LC-MS/MS Conditions

Under optimized isocratic elution conditions on a C18 column with acetonitrile and deionized water containing 0.1% formic acid, the three clopidogrel-related analytes exhibit distinct retention times: 2-oxo-clopidogrel (2-Oxo-CLP) elutes at 3.79 minutes, the active metabolite derivative (CAMD) elutes at 3.59 minutes, the internal standard elutes at 4.82 minutes, and the parent clopidogrel elutes at 4.78 minutes [1]. The 0.20-minute separation between 2-Oxo-CLP (3.79 min) and CAMD (3.59 min) demonstrates baseline resolution under these conditions, while the near-co-elution of clopidogrel (4.78 min) and the internal standard (4.82 min) reflects the use of a structural analog IS [2].

chromatographic separation retention time LC-MS/MS method development analyte specificity

Procurement-Driven Application Scenarios for 2-Oxo Clopidogrel Hydrochloride in Pharmaceutical R&D and Clinical Pharmacology


CYP2C19 Pharmacogenomic Studies and Clopidogrel Response Variability Investigations

2-Oxo clopidogrel hydrochloride is essential as a quantitative reference standard in studies evaluating the impact of CYP2C19 genetic polymorphisms on clopidogrel bioactivation. Since CYP2C19 contributes 44.9% to the formation of 2-oxo-clopidogrel from the parent prodrug—the largest single-isoform contribution to this first oxidative step [1]—accurate measurement of plasma or microsomal 2-oxo-clopidogrel concentrations provides a direct readout of CYP2C19-mediated metabolic capacity. This application is particularly relevant for clinical pharmacology studies correlating CYP2C19 loss-of-function alleles (*2, *3) with reduced active metabolite exposure and increased cardiovascular event risk.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Inhibitors or Inducers

In DDI studies examining the effect of CYP3A4 modulators (e.g., ketoconazole, ritonavir, grapefruit juice) on clopidogrel activation, 2-oxo clopidogrel hydrochloride serves as the critical intermediate analyte for distinguishing first-step versus second-step metabolic perturbation. While CYP3A4 contributes 0% to the first oxidative step (2-oxo-clopidogrel formation from clopidogrel), it contributes 39.8% to the second oxidative step (active metabolite formation from 2-oxo-clopidogrel) [1]. Quantifying 2-oxo-clopidogrel levels enables researchers to determine whether an observed reduction in active metabolite exposure results from impaired first-step oxidation (CYP2C19-mediated) or second-step oxidation (CYP3A4-mediated), providing mechanistic insight beyond total active metabolite AUC measurements.

Bioanalytical Method Development and Validation for Regulatory Pharmacokinetic Studies

2-Oxo clopidogrel hydrochloride (≥98% purity) is required as the primary reference standard for developing and validating LC-MS/MS methods intended for quantifying clopidogrel metabolites in human plasma. Validated methods have established a linear calibration range of 0.5–50.0 ng/mL with an LLOQ of 0.5 ng/mL [2], and the compound demonstrates a distinct retention time of 3.79 minutes under isocratic C18 conditions [3]. For robust quantitative workflows, procurement of the matched stable isotope-labeled internal standard (2-oxo-clopidogrel-D4) is recommended to correct for matrix effects and ionization variability in biological samples [4].

Interspecies Scaling and Preclinical ADME Studies of Thienopyridine Prodrugs

In preclinical ADME studies involving novel thienopyridine derivatives (e.g., vicagrel) or when extrapolating pharmacokinetic findings from animal models to humans, 2-oxo clopidogrel hydrochloride is essential for quantifying the intermediate metabolite whose disposition varies markedly across species. Studies have demonstrated that 2-oxo-clopidogrel undergoes much more extensive esterase-mediated hydrolysis to the carboxylic acid metabolite in rats compared to dogs, and that interspecies differences in this branch-point metabolism primarily account for observed disparities in active metabolite and inactive metabolite systemic exposure [5]. Accurate quantification of this intermediate in preclinical species enables more reliable allometric scaling and human dose projection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo clopidogrel hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.